neopentyl vinyl ether
Description
Overview of Vinyl Ethers: Fundamental Chemical Features and Reactivity Principles
Vinyl ethers are a class of organic compounds that contain a vinyl group (a carbon-carbon double bond) directly attached to an oxygen atom. fiveable.me This structural arrangement confers upon them a distinct reactivity, making them valuable monomers in the synthesis of chain-growth polymers. fiveable.me The presence of the oxygen atom adjacent to the vinyl group activates the double bond towards electrophilic attack, rendering vinyl ethers highly reactive in polymerization reactions. fiveable.me
One of the most notable methods for synthesizing vinyl ethers is the Reppe synthesis, which involves the reaction of an alcohol with acetylene (B1199291). fiveable.me The resulting polyvinyl ethers are utilized in a wide array of applications, including adhesives, coatings, and plastics. fiveable.me The reactivity of vinyl ethers is also harnessed in other organic transformations, such as their reaction with acidic imino compounds to form N-vinyl imides. acs.org Furthermore, vinyl ethers can undergo acid-catalyzed addition of alcohols to form acetals, a reaction that is fundamental to the synthesis of polyacetals. rsc.org
Distinctive Structural and Electronic Attributes of Neopentyl Vinyl Ether
This compound is distinguished by the presence of a bulky neopentyl group attached to the ether oxygen. The neopentyl group, with its quaternary carbon atom bonded to three methyl groups, imposes significant steric hindrance around the ether linkage. This steric bulk can influence the reactivity of the vinyl group, potentially affecting the rates and outcomes of polymerization and other reactions. For instance, in the copolymerization of 2,2-dialkyl-substituted oxiranes with isopropyl vinyl ether, the reactivity of the oxiranes was found to decrease with bulkier substituents, a principle that can be extrapolated to the influence of the neopentyl group in this compound. acs.org
From an electronic standpoint, the neopentyl group is primarily an electron-donating alkyl group. This electron-donating nature can increase the electron density of the vinyl group's double bond, further enhancing its reactivity towards electrophiles. This is a general characteristic of alkyl vinyl ethers. The combination of steric and electronic effects of the neopentyl group makes this compound a unique monomer for creating polymers with specific properties. For example, the neopentyl group was chosen in a study on the thermal rearrangement of bis-vinyl ether substrates because it has few signals to complicate NMR spectra while providing sufficient mass to render intermediates non-volatile. rsc.org
Historical Context and Evolution of Research on this compound
The history of vinyl ethers dates back to 1887 with the first preparation of divinyl ether. encyclopedia.pub Early research in the 1930s focused on the anesthetic properties of various vinyl ethers, including divinyl ether and ethyl vinyl ether. encyclopedia.pubwoodlibrarymuseum.orgwoodlibrarymuseum.org While these early studies laid the groundwork for understanding vinyl ether chemistry, specific research into this compound and its derivatives is a more recent development, driven by the search for new monomers for advanced materials.
The evolution of research has been significantly influenced by the development of new synthetic methods and a deeper understanding of polymerization mechanisms. The work of researchers like Favorsky and Shostakovsky was pivotal in developing methods for producing vinyl ethers. multijournals.org More recently, advancements in catalysis have enabled greater control over the stereochemistry of poly(vinyl ethers), leading to the synthesis of isotactic polymers with improved properties compared to their atactic counterparts. acs.org While the historical focus was not specifically on this compound, this broader progress in vinyl ether chemistry has paved the way for its exploration in modern applications.
Strategic Importance and Emerging Applications of this compound in Chemical Synthesis and Materials Science
The strategic importance of this compound lies in its utility as a building block for specialized polymers and materials. The neopentyl group imparts desirable properties such as thermal stability and resistance to hydrolysis to the resulting polymers. gantrade.com Neopentyl glycol, a related compound, is a standard diol for high-performance coating resins due to its ability to enhance stability against heat, light, and water. gantrade.com These properties are also expected in polymers derived from this compound.
In materials science, this compound and its derivatives are finding applications in the development of advanced coatings, adhesives, and plastics. For example, neopentyl glycol diglycidyl ether is used as a toughening diluent for epoxy resins in composite materials and anti-corrosion coatings. alfa-chemical.com The synthesis of poly(neopentyl p-styrene sulfonate) via reversible addition-fragmentation chain transfer (RAFT) polymerization highlights the use of neopentyl-containing monomers in creating well-defined polymers that can serve as precursors to other valuable materials. aston.ac.uk Furthermore, the unique reactivity of vinyl ethers makes them suitable for UV-curable systems, which are increasingly used in inks, adhesives, and coatings. researchgate.net The ongoing research into the thermochemical properties and reaction kinetics of neopentyl-containing radicals further underscores the fundamental importance of understanding the behavior of these compounds in various chemical environments. scispace.comresearchgate.net
Structure
3D Structure
Properties
CAS No. |
61595-03-7 |
|---|---|
Molecular Formula |
C7H14O |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
1-ethenoxy-2,2-dimethylpropane |
InChI |
InChI=1S/C7H14O/c1-5-8-6-7(2,3)4/h5H,1,6H2,2-4H3 |
InChI Key |
GJNDXPONYMDBFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COC=C |
Origin of Product |
United States |
Synthetic Methodologies for Neopentyl Vinyl Ether and Its Analogues
Established Routes to Neopentyl Vinyl Ether: Mechanistic Considerations and Yield Optimization
The formation of this compound is often accomplished through strategic chemical transformations that accommodate the bulky neopentyl group. Understanding the mechanisms and optimizing reaction conditions are crucial for achieving high yields and purity.
Vinyl Exchange Reactions: Transvinylation Strategies
Transvinylation is a powerful method for the synthesis of vinyl ethers, involving the transfer of a vinyl group from a readily available vinyl donor, such as vinyl acetate (B1210297) or ethyl vinyl ether, to an alcohol. researchgate.netacademie-sciences.fr This equilibrium-driven process is typically catalyzed by transition metal complexes.
The mechanism generally involves the coordination of the catalyst to the alcohol and the vinyl donor. This is followed by a nucleophilic attack of the alcohol on the activated vinyl group, leading to the formation of a new vinyl ether and the release of the original alcohol or acetic acid. The efficiency of the reaction can be enhanced by using a large excess of the vinyl donor to shift the equilibrium towards the product. academie-sciences.fr
| Catalyst System | Vinyl Donor | Alcohol | Yield (%) | Reference |
| Palladium (II) Acetate / 1,10-Phenanthroline (B135089) | Ethyl Vinyl Ether | Various Alcohols | 40-84 | rsc.org |
| Iridium Complex | Vinyl Acetate | Various Alcohols | Fair to Good | academie-sciences.fr |
This table presents representative data for transvinylation reactions leading to various vinyl ethers, illustrating the general applicability of the method.
Transition Metal-Catalyzed Etherification of Neopentyl Alcohol
Direct vinylation of neopentyl alcohol using a transition metal catalyst offers an alternative and often more atom-economical approach to this compound. Palladium and ruthenium complexes have emerged as effective catalysts for this transformation.
Palladium complexes are widely used to catalyze the vinylation of alcohols. nih.gov The catalytic cycle is thought to involve the formation of a palladium-alkoxide species, followed by coordination of the vinyl source. Subsequent migratory insertion or a related pathway leads to the formation of the vinyl ether and regeneration of the active catalyst. Ligand selection is critical in these systems, influencing both catalytic activity and selectivity. researchgate.net For instance, palladium complexes with bidentate ligands like 1,10-phenanthroline have proven effective in catalyzing the transetherification for vinyl ether synthesis. academie-sciences.fr
| Palladium Catalyst | Ligand | Vinyl Source | Alcohol | Yield (%) |
| Pd(OAc)₂ | 1,10-Phenanthroline | Ethyl Vinyl Ether | Functionalized Alcohols | up to 75 |
| PdCl₂(dppf) | dppf | Vinyl Ethylene Carbonate | Phenols | Good |
This table showcases examples of palladium-catalyzed etherification for the synthesis of various ethers, highlighting the versatility of palladium catalysts.
Ruthenium catalysts have also been explored for the synthesis of vinyl ethers, although they are more commonly associated with other transformations like hydrogenation and metathesis. rsc.orgual.es Ruthenium-catalyzed transetherification of vinyl ethers can proceed under mild conditions. ual.es The mechanism is believed to involve the formation of a ruthenium-hydride species which then participates in the catalytic cycle. While specific examples for this compound are less common, the general methodology holds promise for this application. nih.gov
| Ruthenium Catalyst | Reactants | Product Type | Reference |
| [Ru(p-cymene)Cl₂]₂ | Vinylpyridines and Carbonyls | Alkyl Pyridines | nih.gov |
| Ru₃(CO)₁₂ / Tricyclohexylphosphine | Dienes and Secondary Alcohols | Tertiary Alcohols | nih.gov |
This table provides examples of ruthenium-catalyzed reactions involving alcohols and unsaturated compounds, indicating the potential for adaptation to vinyl ether synthesis.
Elimination Reactions from Haloethers: Base-Catalyzed Processes
The synthesis of vinyl ethers can also be achieved through the dehydrohalogenation of a corresponding haloether. quizlet.com This method involves the preparation of a 2-haloethyl neopentyl ether, which is subsequently treated with a strong base to induce an elimination reaction.
The process is a classic example of a β-elimination reaction. A strong base, such as potassium hydroxide (B78521) or sodium amide, abstracts a proton from the carbon atom beta to the halogen, leading to the formation of a double bond and the expulsion of the halide ion. The choice of base and solvent is critical to favor the desired E2 elimination pathway and minimize competing substitution reactions. quizlet.com
| Substrate | Base | Solvent | Product |
| 2-Bromoethyl Neopentyl Ether | Potassium Hydroxide | Ethanol | This compound |
| General Alkyl Halide | Strong Base | Polar Aprotic | Alkene |
This table illustrates the general principle of base-catalyzed elimination for the formation of unsaturated compounds, which is applicable to the synthesis of this compound from a suitable haloether precursor.
Direct Addition of Neopentyl Alcohol to Acetylene (B1199291) or Acetylene Equivalents
The direct addition of alcohols to acetylene, a process known as vinylation, is a fundamental method for synthesizing vinyl ethers. nih.gov This reaction is typically carried out under basic conditions and can be performed using acetylene gas or a more convenient acetylene surrogate like calcium carbide. nih.gov
The mechanism involves the deprotonation of neopentyl alcohol by a base to form the corresponding alkoxide. This nucleophilic alkoxide then attacks one of the sp-hybridized carbons of acetylene, forming a vinyl anion intermediate. Subsequent protonation of the vinyl anion yields this compound. nih.gov The reaction conditions, including pressure, temperature, and catalyst, must be carefully controlled, especially when handling acetylene gas. neliti.com
| Acetylene Source | Catalyst | Alcohol | Conditions |
| Acetylene Gas | Alkaline Catalyst | Primary Alcohols | Elevated Pressure and Temperature |
| Calcium Carbide | Base | Indoles and Phenols | Milder Conditions |
This table outlines the general conditions for the direct vinylation of alcohols, a viable route for the synthesis of this compound.
Advanced Synthetic Approaches and Catalytic Systems
Recent advancements in organic synthesis have provided powerful tools for the preparation of vinyl ethers, including those with bulky substituents like the neopentyl group. These methods often rely on sophisticated catalytic systems to achieve high yields and selectivities under mild conditions.
Ligand Design for Enhanced Selectivity and Efficiency in Etherification
Transition metal-catalyzed reactions, particularly those employing palladium, have become a cornerstone of modern vinyl ether synthesis. The success of these catalytic systems is intrinsically linked to the design of the ligands coordinating to the metal center. For the synthesis of sterically demanding molecules like this compound, the steric and electronic properties of the ligand are critical in controlling the reaction's outcome.
The etherification of neopentyl alcohol with a vinylating agent, such as vinyl acetate or a vinyl halide, can be facilitated by palladium catalysts. The ligand's role is multifaceted: it stabilizes the active palladium species, influences the regioselectivity of the vinyl group addition, and facilitates the crucial C-O bond-forming reductive elimination step. For sterically hindered alcohols like neopentyl alcohol, bulky and electron-rich phosphine (B1218219) ligands are often employed. These ligands can promote the formation of the desired product by creating a specific coordination environment around the palladium center that accommodates the bulky neopentyl group while still allowing for efficient catalysis.
Research into palladium-catalyzed etherification has shown that the choice of ligand can dramatically impact reaction efficiency and selectivity. For instance, in related palladium-catalyzed cross-coupling reactions, ligands such as di-tert-butylneopentylphosphine (B1584642) have demonstrated high activity for the coupling of sterically hindered substrates. researchgate.net While specific studies focusing solely on this compound are limited, the principles of ligand design suggest that tailored phosphine ligands with a balance of steric bulk and electron-donating properties would be optimal for this transformation.
Table 1: Influence of Ligand Design on Palladium-Catalyzed Vinylation of Alcohols (Illustrative Data for Analogous Systems)
| Ligand | Catalyst System | Substrate | Product Yield (%) | Selectivity | Reference |
| Triphenylphosphine | Pd(OAc)₂ | Functionalized Alcohol | Moderate | Good | academie-sciences.fr |
| 1,10-Phenanthroline | Pd(OAc)₂ | Functionalized Alcohol | 50-82 (Conversion) | Good | academie-sciences.fr |
| Xantphos | Pd₂(dba)₃ | Phenol (B47542) | 80 | High | nih.gov |
| Di-tert-butylneopentylphosphine | Pd₂(dba)₃ | Aryl Bromide | High | High | researchgate.net |
This table presents illustrative data from studies on analogous vinyl ether syntheses and cross-coupling reactions to highlight the impact of ligand choice.
Photoredox Catalysis in Vinyl Ether Synthesis
Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for a variety of organic transformations, including the synthesis of vinyl ethers. This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates under mild conditions. nih.govresearchgate.net
The synthesis of this compound via photoredox catalysis would likely proceed through the activation of neopentyl alcohol. The photocatalyst, excited by visible light, could oxidize the alcohol to an alkoxy radical. This radical could then engage with a suitable vinylating agent. Alternatively, the photocatalyst could activate a vinylating reagent to generate a vinyl radical that then reacts with neopentyl alcohol.
While direct reports on the photoredox-mediated synthesis of this compound are scarce, the general applicability of this method to the formation of C-O bonds and the vinylation of alcohols is well-documented. For instance, photoredox catalysis has been successfully employed for the polymerization of various vinyl ethers, demonstrating the facile generation of reactive intermediates under visible light irradiation. nih.govelsevierpure.com The mild reaction conditions, often at room temperature, and the use of light as a traceless reagent make this approach highly attractive from a green chemistry perspective.
Table 2: Key Features of Photoredox Catalysis in Vinyl Ether Synthesis (General)
| Parameter | Description |
| Catalyst | Typically organic dyes or metal complexes (e.g., Ru(bpy)₃²⁺, Ir(ppy)₃) |
| Light Source | Visible light (e.g., blue LEDs) |
| Reaction Conditions | Often room temperature, ambient pressure |
| Mechanism | Involves single-electron transfer to generate radical intermediates |
| Advantages | Mild conditions, high functional group tolerance, sustainable energy source |
Flow Chemistry Applications for Continuous this compound Synthesis
Flow chemistry, utilizing microreactors or tubular reactors, offers significant advantages for the synthesis of chemical compounds, including enhanced safety, improved heat and mass transfer, and the potential for straightforward scalability. flinders.edu.auresearchgate.net For the synthesis of this compound, a continuous flow process could offer a safer and more efficient alternative to traditional batch production, particularly if volatile or hazardous reagents are involved.
A hypothetical flow synthesis of this compound could involve pumping streams of neopentyl alcohol and a vinylating agent, along with a catalyst solution, through a heated reactor coil. The precise control over reaction parameters such as temperature, pressure, and residence time allows for optimization of the reaction to maximize yield and minimize byproduct formation. In-line purification modules can also be integrated into the flow system to isolate the desired product continuously. flinders.edu.au
The application of flow chemistry has been successfully demonstrated for the polymerization of vinyl ethers, where the excellent control over the polymerization process leads to polymers with well-defined properties. rsc.org While a specific continuous flow synthesis of this compound has not been extensively reported, the principles of flow chemistry are directly applicable and offer a promising avenue for its efficient and safe production on an industrial scale.
Table 3: Potential Advantages of Continuous Flow Synthesis for this compound
| Feature | Advantage in Flow Chemistry |
| Safety | Small reactor volumes minimize the risk associated with hazardous reagents or exothermic reactions. |
| Heat Transfer | High surface-area-to-volume ratio allows for efficient heating and cooling, enabling precise temperature control. |
| Mass Transfer | Enhanced mixing leads to faster reaction rates and higher yields. |
| Scalability | Production can be scaled up by running the system for longer periods or by numbering-up (using multiple reactors in parallel). |
| Automation | Continuous processes are amenable to automation, leading to improved reproducibility and reduced labor costs. |
Comparative Analysis of Synthetic Pathways: Efficiency, Selectivity, and Environmental Impact
A comparative analysis of the different synthetic pathways to this compound is crucial for selecting the most suitable method for a given application, considering factors such as efficiency, selectivity, and environmental footprint. This analysis can be framed using the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govmdpi.comwiley-vch.deresearchgate.netethernet.edu.et
Traditional methods for vinyl ether synthesis, such as the Reppe process which involves the reaction of alcohols with acetylene under high pressure and temperature, often suffer from harsh reaction conditions and safety concerns. Modern catalytic methods, including the advanced approaches discussed above, generally offer milder and more selective alternatives.
To quantitatively compare these methods, several green chemistry metrics can be employed:
Atom Economy: This metric, conceived by Barry Trost, measures the efficiency of a reaction in terms of how many atoms of the reactants are incorporated into the final desired product. Addition reactions, which are characteristic of some vinyl ether syntheses, tend to have a high atom economy.
E-Factor (Environmental Factor): Developed by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor indicates a more environmentally friendly process. nih.govprocurementresource.com
Process Mass Intensity (PMI): This metric is the ratio of the total mass of materials (raw materials, solvents, reagents, process water) used in a process to the mass of the final product. A lower PMI signifies a more sustainable process. mdpi.com
Reaction Mass Efficiency (RME): This is the percentage of the mass of the reactants that ends up in the product. wiley-vch.de
Table 4: Comparative Analysis of Synthetic Pathways for Vinyl Ethers (Qualitative and Illustrative Quantitative)
| Synthetic Pathway | Efficiency | Selectivity | Environmental Impact (Illustrative E-Factor) | Key Advantages | Key Disadvantages |
| Traditional (Reppe Process) | High throughput | Moderate to good | High (can be >10) | Uses readily available acetylene | Harsh conditions (high T & P), safety concerns |
| Palladium-Catalyzed Etherification | Good to excellent yields | High | Moderate (can be 5-10) | Mild conditions, high functional group tolerance | Cost of palladium catalyst, ligand synthesis |
| Photoredox Catalysis | Varies, can be high | High | Low (can be <5) | Very mild conditions, uses light as a sustainable energy source | May require specific photocatalysts, scalability can be a challenge |
| Flow Chemistry | Potentially very high | Excellent control | Potentially low (process dependent) | Enhanced safety, scalability, precise control over reaction parameters | Initial setup cost, potential for clogging with solids |
E-Factor values are illustrative and can vary significantly based on the specific process and whether solvent recycling is implemented.
Reactivity and Mechanistic Investigations of Neopentyl Vinyl Ether
Electrophilic Addition Reactions to the Vinyl Moiety
The vinyl group in neopentyl vinyl ether is highly susceptible to electrophilic attack due to the lone pairs on the adjacent oxygen atom, which can stabilize a developing positive charge on the α-carbon through resonance. This electronic effect governs the regioselectivity of many addition reactions.
The acid-catalyzed hydrolysis of vinyl ethers is a well-studied process that proceeds through a specific and predictable mechanism. researchgate.net For this compound, the reaction is initiated by the protonation of the vinyl group. This is generally the rate-determining step. researchgate.net
The mechanism involves:
Protonation: An acid catalyst (H₃O⁺) donates a proton to the β-carbon of the vinyl group. This regioselectivity is dictated by the formation of the most stable carbocation intermediate. The resulting carbocation is on the α-carbon, where it is stabilized by resonance with the adjacent ether oxygen.
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbocation. This step is typically fast and results in the formation of a protonated hemiacetal.
Deprotonation and Decomposition: The protonated hemiacetal is deprotonated by a water molecule to form a neutral hemiacetal. Hemiacetals are generally unstable and rapidly decompose to yield an aldehyde (in this case, acetaldehyde) and the corresponding alcohol (neopentyl alcohol).
A similar mechanism occurs during alcoholysis , where an alcohol molecule (ROH) acts as the nucleophile instead of water, leading to the formation of an acetal (B89532) and neopentyl alcohol. The steric bulk of the neopentyl group does not alter the fundamental mechanism but may influence the reaction rate compared to less hindered vinyl ethers.
Table 1: Mechanism of Acid-Catalyzed Hydrolysis of this compound
| Step | Description | Intermediate/Product |
| 1 | Rate-determining protonation of the β-carbon by a hydronium ion. | Resonance-stabilized α-oxycarbocation |
| 2 | Fast nucleophilic attack by water on the carbocation. | Protonated hemiacetal |
| 3 | Fast deprotonation to form the hemiacetal. | Hemiacetal |
| 4 | Rapid decomposition of the unstable hemiacetal. | Acetaldehyde and Neopentyl alcohol |
Hydrohalogenation of this compound with hydrogen halides (e.g., HCl, HBr) follows Markovnikov's rule. wikipedia.org The initial step is the protonation of the β-carbon to form the resonance-stabilized α-oxycarbocation. slideshare.net The halide ion (X⁻) then attacks the carbocation to form an α-halo ether.
Halogenation with halogens like bromine (Br₂) or chlorine (Cl₂) proceeds via a different pathway. The reaction is initiated by the electrophilic attack of the halogen on the double bond, forming a cyclic halonium ion intermediate. lasalle.edu A halide ion then attacks one of the carbons of the cyclic intermediate in an Sₙ2-like fashion. Due to the resonance stabilization provided by the ether oxygen, the positive charge is better supported on the α-carbon, making it more susceptible to nucleophilic attack. This leads to the formation of a dihalogenated ether product. The attack typically occurs from the side opposite the halonium bridge, resulting in an anti-addition stereochemistry.
Hydroboration-oxidation is a two-step reaction that achieves the anti-Markovnikov hydration of an alkene. wikipedia.org When applied to this compound, it provides a method to form 2-(neopentyloxy)ethanol.
The mechanism involves:
Hydroboration: Borane (B79455) (BH₃), often used as a complex with THF, adds across the double bond. In this concerted, four-membered transition state, the boron atom adds to the less substituted β-carbon, and the hydrogen atom adds to the more substituted α-carbon. libretexts.orgchemistrytalk.org This regioselectivity is driven by both steric factors (the bulky borane group prefers the less hindered carbon) and electronic factors. libretexts.org The reaction proceeds with syn-stereochemistry, meaning the boron and hydrogen add to the same face of the double bond. wikipedia.orgchemistrytalk.org
Oxidation: The resulting trialkylborane is not isolated but is treated with an oxidizing agent, typically hydrogen peroxide in a basic solution. masterorganicchemistry.com This step replaces the carbon-boron bond with a carbon-oxygen bond with retention of configuration. The final product is the anti-Markovnikov alcohol.
This reaction is highly valuable as it produces an alcohol with regiochemistry complementary to that obtained from acid-catalyzed hydration. wikipedia.org
The regioselectivity of electrophilic additions to this compound is a direct consequence of the electronic influence of the ether oxygen and the steric bulk of the neopentyl group.
Markovnikov Additions: In reactions proceeding through a carbocation intermediate, such as hydrohalogenation and acid-catalyzed hydration, the formation of the product is governed by the stability of this intermediate. Computational studies on vinyl ethers confirm that the α-oxycarbocation is significantly stabilized by resonance (p-π conjugation) from the adjacent oxygen atom. This strong electronic effect directs the electrophile (e.g., H⁺) to the β-carbon, leading to the Markovnikov product. researchgate.net
Anti-Markovnikov Additions: In hydroboration, the regioselectivity is reversed. The transition state involves a partial positive charge on the α-carbon and a partial negative charge on the boron atom. Steric hindrance from the large neopentyl group makes the approach of the bulky borane reagent to the α-carbon unfavorable. libretexts.org Therefore, the boron atom selectively adds to the terminal β-carbon, resulting in the anti-Markovnikov product upon oxidation. wikipedia.orgchemistrytalk.org
Table 2: Summary of Regioselectivity in Electrophilic Additions
| Reaction | Reagent(s) | Key Intermediate | Regioselectivity | Product Type |
| Hydration | H₃O⁺ | α-oxycarbocation | Markovnikov | Hemiacetal (decomposes) |
| Hydrohalogenation | HX | α-oxycarbocation | Markovnikov | α-Halo ether |
| Hydroboration-Oxidation | 1. BH₃·THF2. H₂O₂, NaOH | Trialkylborane | Anti-Markovnikov | Primary Alcohol |
Cycloaddition Chemistry of this compound
The electron-rich nature of the double bond in this compound makes it an excellent participant in certain types of cycloaddition reactions, particularly as the electron-rich component.
In the context of the Diels-Alder reaction , a [4+2] cycloaddition, this compound functions as a dienophile. wikipedia.org Due to the electron-donating nature of the neopentyloxy group, it is particularly reactive toward electron-deficient dienes in what is known as a normal-electron-demand Diels-Alder reaction. The reaction is typically concerted and proceeds through a cyclic transition state, forming a six-membered ring. khanacademy.org The regioselectivity of the reaction with unsymmetrical dienes is governed by the alignment of the most nucleophilic carbon of the dienophile (the β-carbon) with the most electrophilic carbon of the diene. masterorganicchemistry.com
This compound is also a valuable substrate in hetero-Diels-Alder reactions , where one or more of the atoms in the diene or dienophile is a heteroatom. wikipedia.org Vinyl ethers are commonly used as dienophiles in inverse-electron-demand hetero-Diels-Alder reactions, reacting with electron-poor 1-oxa-1,3-butadienes or similar heterodienes. nih.gov These reactions are often promoted by Lewis acids, which coordinate to the diene to increase its reactivity. nih.govdigitellinc.com The resulting cycloadducts are substituted dihydropyrans, which are versatile intermediates in organic synthesis. Recent research has highlighted the utility of vinyl ethers in cycloadditions for applications such as the selective labeling of biologically important molecules. nih.gov
[2+1] Cycloadditions: Cyclopropanation Methodologies
The electron-rich double bond of this compound is susceptible to cycloaddition with carbenes or carbenoids to yield cyclopropane (B1198618) derivatives. The Simmons-Smith reaction and its modifications are particularly well-suited for this transformation. nih.govwikipedia.org This method avoids the harsh conditions or highly reactive reagents that can cause polymerization of vinyl ethers. wikipedia.org
The reaction involves an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane (B129776) and a zinc-copper couple. organicreactions.orgwikipedia.org The Furukawa modification, which utilizes diethylzinc (B1219324) (Et₂Zn) in place of the Zn-Cu couple, is often more reproducible and efficient for substrates like vinyl ethers. wikipedia.org The carbenoid adds to the alkene in a concerted, cheletropic manner, ensuring that the stereochemistry of the alkene is retained in the cyclopropane product. masterorganicchemistry.com The electrophilic nature of the zinc carbenoid makes it highly reactive towards electron-rich olefins like this compound. organicreactions.org
| Reagent System | Carbene/Carbenoid Source | Key Features |
| Simmons-Smith | CH₂I₂ + Zn(Cu) | Stereospecific; compatible with many functional groups. nih.govorganicreactions.org |
| Furukawa Modification | CH₂I₂ + Et₂Zn | Faster and more reproducible for vinyl ethers. wikipedia.org |
| Diazo Compounds | CH₂N₂ (with light/heat or metal catalyst) | Can be hazardous; metal catalysis allows for asymmetric versions. wikipedia.org |
[2+2] Cycloadditions with Ketene (B1206846) Derivatives and Carbonyl Compounds
This compound undergoes [2+2] cycloaddition reactions with both ketenes and carbonyl compounds, leading to the formation of four-membered rings.
With ketene derivatives, the reaction yields cyclobutanones. The reaction between an electron-rich alkene, such as a vinyl ether, and a ketene is a classic example of a [π²s + π²a] cycloaddition. The bulky neopentyl group can influence the stereochemical outcome of the reaction. Lewis acids can be employed to promote these cycloadditions, particularly with less reactive ketenes, by increasing the electrophilicity of the ketene partner.
The photochemical [2+2] cycloaddition between a carbonyl compound and an alkene is known as the Paternò–Büchi reaction. wikipedia.orgrsc.org This reaction is a primary method for synthesizing oxetane (B1205548) rings. wikipedia.org The process involves the photoexcitation of the carbonyl compound to its triplet or singlet excited state, which then adds to the ground-state alkene. organic-chemistry.org The reaction with electron-rich alkenes like vinyl ethers is generally efficient. chemrxiv.org A recent development involves the use of visible light and an iridium-based photocatalyst, which facilitates the reaction via triplet energy transfer, offering a safer and more scalable alternative to high-energy UV light. chemrxiv.org In one study, an acyclic vinyl ether successfully participated in such a reaction, affording the corresponding oxetane in 68% yield. chemrxiv.org
Cross-Coupling and Functionalization Reactions Involving the Vinyl Ether Moiety
The vinyl ether group in this compound can be functionalized through various transition metal-catalyzed reactions, leveraging the reactivity of the C=C double bond.
Palladium-Catalyzed Vinylic Functionalizations
The Mizoroki-Heck reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds by coupling an unsaturated halide with an alkene. wikipedia.org Vinyl ethers are effective substrates in Heck reactions, though controlling regioselectivity can be a challenge. liv.ac.ukrsc.org The reaction of this compound with an aryl or vinyl halide (or triflate) can potentially yield two regioisomers, resulting from substitution at the α- or β-carbon of the vinyl group.
Recent advancements have led to conditions that provide high regioselectivity for the terminal (β) arylation of acyclic vinyl ethers using aryl chlorides. nih.gov These protocols often utilize bulky phosphine (B1218219) ligands, such as P(t-Bu)₃, which sterically and electronically favor the desired pathway. nih.gov Such methods provide a direct route to functionalized products that are valuable synthetic intermediates. nih.gov
| Reaction | Coupling Partners | Catalyst System (Typical) | Product Type |
| Heck Reaction | This compound + Aryl/Vinyl Halide | Pd(OAc)₂, Phosphine Ligand, Base | Substituted Alkene |
| Suzuki Coupling | (Derived from) this compound + Organoboron | Pd(0) Complex, Base | Substituted Alkene |
| Negishi Coupling | (Derived from) this compound + Organozinc | Pd(0) or Ni(0) Complex | Substituted Alkene |
Transition Metal-Mediated Carbon-Heteroatom Bond Formations
The double bond of this compound can also be utilized to form bonds between carbon and a heteroatom, such as nitrogen or oxygen. Palladium-catalyzed intermolecular hydroamination of vinyl ethers with sulfonamides is a notable example. nih.gov This reaction provides a route to N,O-acetal structures. The proposed mechanism suggests that a low-valent palladium catalyst acts as a Brønsted base, becoming protonated by the acidic N-H bond of the sulfonamide to generate a palladium hydride and the active amine nucleophile. nih.govku.edu The palladium hydride then adds across the double bond, followed by subsequent steps to yield the final product. ku.edu This catalytic approach operates under formally neutral conditions and is distinct from mechanisms involving Lewis acid activation or π-benzyl complexes seen in other hydroamination reactions. nih.govku.edu
Radical Chemistry of this compound
The electron-rich double bond of vinyl ethers is susceptible to attack by radical species. The subsequent reactions are heavily influenced by the nature of the substituents on the ether oxygen. In the case of this compound, the bulky neopentyl group introduces significant steric hindrance, which modulates the reactivity and selectivity of radical processes.
Radical Addition Reactions
Radical addition to vinyl ethers typically proceeds via a chain mechanism involving initiation, propagation, and termination steps. The regioselectivity of the addition is a key aspect of these reactions. Generally, the attacking radical adds to the less substituted carbon of the vinyl group (the β-carbon), leading to the formation of a more stable α-oxy radical intermediate.
While specific studies on the radical addition to this compound are not extensively documented, the reactivity can be inferred from studies on analogous sterically hindered vinyl ethers, such as tert-butyl vinyl ether. The addition of a radical (R•) to the vinyl group results in the formation of an intermediate radical that is stabilized by the adjacent oxygen atom. The steric bulk of the neopentyl group is expected to disfavor addition at the α-carbon, thus promoting the formation of the β-adduct.
The general mechanism for the radical addition of a reagent H-X to this compound is as follows:
Initiation: Formation of the radical X• from a precursor.
Propagation Step 1: Addition of X• to the β-carbon of the vinyl ether.
Propagation Step 2: Hydrogen abstraction from H-X by the intermediate radical to yield the final product and regenerate X•.
| Radical Precursor | Radical Species | Expected Major Product | Key Reaction Feature |
|---|---|---|---|
| Thiol (R-SH) | Thiyl radical (RS•) | β-Thioether | Anti-Markovnikov addition |
| Alkyl Halide (R-X) | Alkyl radical (R•) | β-Alkylated ether | Formation of a C-C bond |
| Peroxide (ROOR) | Alkoxy radical (RO•) | β-Alkoxy ether | Initiated by thermal or photochemical decomposition |
Intermolecular and Intramolecular Radical Cyclizations
Radical cyclization reactions are powerful tools for the construction of cyclic compounds. Vinyl ethers, including this compound, can participate in such transformations. In these reactions, a radical center within a molecule adds to the double bond of the vinyl ether, leading to the formation of a ring.
Intermolecular Radical Cyclizations: In intermolecular cyclizations, a radical from one molecule adds to the this compound in a separate molecule. These reactions are less common than their intramolecular counterparts as they require high concentrations to favor the intermolecular pathway over other competing reactions.
Intramolecular Radical Cyclizations: Intramolecular radical cyclizations of substrates containing a this compound moiety are synthetically more valuable. The regioselectivity of these cyclizations is generally governed by Baldwin's rules, which favor the formation of five-membered rings (5-exo-trig) over six-membered rings (6-endo-trig). However, the stability of the resulting radical and steric factors can influence the outcome.
For a hypothetical substrate where a radical precursor is tethered to the neopentyl group, the cyclization would proceed to form a heterocyclic compound. The steric hindrance of the neopentyl group would likely influence the preferred conformation of the transition state, thereby affecting the stereoselectivity of the cyclization. While specific examples involving this compound are scarce, studies on other vinyl ethers demonstrate the utility of this approach in synthesis.
Influence of the Neopentyl Group on Reactivity
The neopentyl group, with its quaternary carbon atom bonded to three methyl groups, exerts a profound influence on the reactivity of the vinyl ether moiety. This influence is a combination of steric and electronic effects.
Steric Hindrance Effects on Transition State Geometries
The most significant effect of the neopentyl group is steric hindrance. This bulkiness can shield the double bond from attack by incoming radicals, thereby reducing the reaction rate compared to less hindered vinyl ethers. In radical addition reactions, the transition state involves the approach of the radical to the plane of the double bond. The bulky neopentyl group will sterically disfavor certain approach trajectories, potentially leading to higher activation energies.
In intramolecular cyclizations, the neopentyl group can restrict the conformational freedom of the tether connecting the radical center and the vinyl ether. This can lead to a more ordered transition state and, consequently, higher diastereoselectivity in the cyclization. The preferred transition state geometry will be one that minimizes steric interactions between the neopentyl group and the rest of the molecule. Theoretical studies on the addition of the tert-butyl radical to alkenes highlight that steric factors, in combination with enthalpic and polar effects, govern the reactivity. A similar interplay of factors is expected for reactions involving the neopentyl group.
| Reaction Type | Effect of Neopentyl Group | Impact on Transition State |
|---|---|---|
| Radical Addition | Decreased reaction rate | Increased steric repulsion, leading to a higher energy transition state. |
| Intramolecular Cyclization | Increased diastereoselectivity | Restricted conformational freedom, favoring a more ordered transition state. |
| Polymerization | Lower incorporation and reduced polymer chain length | Steric shielding of the resulting radical center, hindering propagation. |
Electronic Effects and Conformational Preferences
The neopentyl group is primarily an electron-donating group through induction. This electron-donating effect increases the electron density of the vinyl double bond, making it more susceptible to attack by electrophilic radicals. However, this electronic effect is generally considered to be less significant than the steric effects in controlling the reactivity of this compound.
The conformational preferences of this compound are also influenced by the bulky neopentyl group. The molecule will adopt conformations that minimize gauche interactions and steric strain. Computational studies on other vinyl ethers have shown that multiple conformers can exist with small energy differences. For this compound, the rotational barrier around the O-C(neopentyl) bond is expected to be significant, influencing the population of different conformational states. These conformational preferences can, in turn, affect the accessibility of the double bond for radical attack and influence the stereochemical outcome of reactions.
Polymerization Chemistry and Polymer Science of Neopentyl Vinyl Ether
Cationic Polymerization of Neopentyl Vinyl Ether
Cationic polymerization is a crucial method for synthesizing polymers from vinyl ethers, including this compound. This process is initiated by an electrophile, leading to the formation of a carbocationic active center. nih.gov The propagation then occurs through the sequential addition of monomer units to this growing electrophilic chain end. wikipedia.org Monomers suitable for cationic polymerization, such as vinyl ethers, possess electron-donating groups that can stabilize the positive charge on the propagating carbocation. nih.govnii.ac.jp However, the high reactivity of these carbocationic species presents a challenge in controlling the polymerization, often leading to side reactions like chain transfer and termination. nih.gov
Mechanism of Living Cationic Polymerization
Living cationic polymerization is a specialized form of chain-growth polymerization that proceeds in the absence of irreversible chain-transfer and termination steps. wikipedia.org This technique allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures. nih.govwikipedia.org The first living cationic polymerization of alkyl vinyl ethers was reported in 1984. nih.gov
The core of the living cationic mechanism lies in a dynamic equilibrium between a small number of active, propagating carbocationic species and a majority of dormant, covalent species. This equilibrium is established to be much faster than the rate of propagation. wikipedia.org The dormant species are less reactive and thus prevent the undesired side reactions that are common in conventional cationic polymerization.
The general steps in the living cationic polymerization of a vinyl ether are:
Initiation: An initiator system generates a carbocation that reacts with the first monomer molecule.
Propagation: The carbocationic chain end adds monomer units. A rapid and reversible equilibrium is maintained between the active (ionic) and dormant (covalent) chain ends.
Chain Transfer and Termination: These reactions are minimized but can occur through proton transfer or reaction with counterions or impurities. nih.gov
For vinyl ethers, the stabilization of the propagating carbocation is crucial for achieving a living process. This stabilization can be influenced by the monomer itself, the initiator system, the solvent, and the temperature. spsj.or.jp
Controlled Polymerization Strategies: Initiator-Coinitiator Systems
The key to controlled cationic polymerization is the careful selection of the initiator-coinitiator system, which is designed to stabilize the propagating carbocation and suppress side reactions. A variety of systems have been developed for the controlled polymerization of vinyl ethers.
Lewis Acid-Based Systems: A common strategy involves the use of a Lewis acid in conjunction with a cationogen (a source of carbocations). For instance, systems combining a Lewis acid like tin tetrachloride (SnCl₄) with an HCl adduct of a vinyl ether (e.g., R-OCH(Cl)CH₃) have been shown to be effective. spsj.or.jp The Lewis acid activates the C-Cl bond of the adduct, generating the initiating carbocation. The choice of Lewis acid is critical; for example, SnCl₄ has been shown to be more effective in controlling the polymerization of isobutyl vinyl ether compared to other Lewis acids like EtAlCl₂, TiCl₄, or FeCl₃. spsj.or.jp
Organic Acid Catalysts: More recently, metal-free organocatalysts have been developed. An example is 1,2,3,4,5-pentacarbomethoxycyclopentadiene (PCCP), a strong organic acid. nih.gov In this system, the PCCP protonates the vinyl ether monomer to initiate polymerization. The resulting cyclopentadienyl (B1206354) anion is thought to stabilize the propagating carbocation through hydrogen bonding, which inhibits chain-transfer reactions and imparts living characteristics to the polymerization. nih.govsemanticscholar.org
Photocatalytic Systems: Visible light-regulated cationic polymerization has also been developed, offering temporal control over the reaction. These systems often use a metal-free photocatalyst and a chain-transfer agent to achieve controlled synthesis of poly(vinyl ether)s with narrow molecular weight distributions. nih.gov
A summary of initiator systems for the controlled cationic polymerization of vinyl ethers is presented in the table below.
| Initiator System Type | Examples | Characteristics |
| Lewis Acid-Based | R-OCH(Cl)CH₃ / SnCl₄ | Effective control, but sensitive to reaction conditions. spsj.or.jp |
| AgClO₄ / Aryl Methyl Halide / Lewis Base | Environmentally benign system. nii.ac.jp | |
| Ti-based Lewis acids with bulky ligands | Can produce stereoregular polymers. semanticscholar.org | |
| Organocatalysts | 1,2,3,4,5-pentacarbomethoxycyclopentadiene (PCCP) | Metal-free, living characteristics. nih.govsemanticscholar.org |
| Photocatalysts | Acridinium salts | Visible-light control, efficient and well-controlled. semanticscholar.orgnih.gov |
Synthesis of High Molecular Weight Poly(this compound)
The synthesis of high molecular weight polymers is often a goal in polymer chemistry as it can lead to materials with enhanced mechanical properties. For poly(vinyl ethers), achieving high molecular weight via cationic polymerization requires careful control over reaction conditions to minimize chain-transfer reactions, which can prematurely terminate chain growth.
While specific studies detailing the synthesis of very high molecular weight poly(this compound) are not abundant in the literature, general principles for achieving this with vinyl ethers can be applied. Lowering the reaction temperature is a common strategy to suppress chain transfer and favor propagation, which can lead to higher molecular weight polymers. google.com The choice of a robust living polymerization system is also critical.
For example, a patent describes the synthesis of polyvinyl ethers with number-average molecular weights in the range of 500 to 500,000 using specific ruthenium-carbonyl complex catalysts. google.com Additionally, a NASA technical report on the synthesis of various poly(vinyl ethers) details methods to produce polymers with high inherent viscosities, an indicator of high molecular weight, through the use of an aluminum hexahydrosulfate heptahydrate catalyst system. nasa.gov These approaches, focused on minimizing chain-terminating side reactions, would be applicable to the synthesis of high molecular weight poly(this compound).
Kinetics and Thermodynamics of Polymerization
The polymerization of vinyl monomers is governed by thermodynamic and kinetic factors. For a polymerization reaction to be spontaneous, the change in Gibbs free energy (ΔG) must be negative. The Gibbs free energy is related to the enthalpy (ΔH) and entropy (ΔS) of polymerization by the equation ΔG = ΔH - TΔS.
Thermodynamics: The conversion of a vinyl double bond to a sigma bond in the polymer backbone is an exothermic process, meaning ΔH is typically negative. However, the process of polymerization involves a decrease in entropy (ΔS is negative) as disordered monomer molecules become ordered in a polymer chain. This means that at a certain temperature, known as the ceiling temperature (Tc = ΔH/ΔS), the Gibbs free energy change becomes zero, and polymerization is no longer favorable. Above this temperature, depolymerization will dominate.
Kinetics: The kinetics of cationic polymerization can be complex. A kinetic analysis of the reaction of the neopentyl radical with molecular oxygen has been performed using theoretical calculations, providing insight into the reactivity of the neopentyl group. scispace.com In the context of polymerization, the rate of polymerization is dependent on the rates of initiation, propagation, and termination. In living cationic polymerization, the rate of termination is ideally negligible.
Copolymerization Studies with Other Monomers
Copolymerization, the process of polymerizing two or more different monomers, is a powerful tool for creating materials with tailored properties that are intermediate between those of the corresponding homopolymers.
Determination of Reactivity Ratios in Binary Copolymerization
In a binary copolymerization involving two monomers, M₁ and M₂, the reactivity ratios, r₁ and r₂, describe the relative reactivity of a growing polymer chain ending in a particular monomer unit towards adding the same or the other monomer.
r₁ = k₁₁/k₁₂ : The ratio of the rate constant for a propagating chain ending in M₁ adding another M₁ (k₁₁) to the rate constant for it adding M₂ (k₁₂).
r₂ = k₂₂/k₂₁ : The ratio of the rate constant for a propagating chain ending in M₂ adding another M₂ (k₂₂) to the rate constant for it adding M₁ (k₂₁).
The values of the reactivity ratios determine the composition and sequence distribution of the resulting copolymer. tsijournals.com
If r₁ > 1 , the growing chain prefers to add its own monomer.
If r₁ < 1 , the growing chain prefers to add the other monomer.
If r₁ = 1 , the reactivity is the same for both monomers.
If r₁r₂ = 1 , the system is considered ideal, and the monomer units are randomly incorporated into the copolymer chain. stanford.edu
If r₁ and r₂ are both close to 0 , there is a strong tendency for alternation. stanford.edu
While specific reactivity ratios for the cationic copolymerization of this compound are not prominently reported, data for other vinyl ethers in cationic systems provide insight into their copolymerization behavior. For example, in the copolymerization of isobutyl vinyl ether (IBVE) with methyl vinyl ether (MVE), the reactivity ratios were found to be r(IBVE) = 1.08 and r(MVE) = 0.43. researchgate.net
The table below shows reactivity ratios for the copolymerization of various vinyl ethers with different comonomers.
| M₁ | M₂ | r₁ | r₂ | Polymerization Type |
| Isobutyl vinyl ether | Methyl vinyl ether | 1.08 | 0.43 | Cationic researchgate.net |
| Ethyl vinyl ether | n-Butyl vinyl ether | Data not available in provided search results | Data not available in provided search results | Cationic researchgate.net |
| N-Vinylpyrrolidone | Acrylic Acid | 0.43 | 0.12 | Radical sapub.org |
Synthesis of Block Copolymers and Gradient Copolymers
The synthesis of block and gradient copolymers containing this compound is predominantly achieved through living cationic polymerization. This method allows for the sequential addition of different monomers, leading to well-defined polymer architectures with controlled molecular weights and narrow molecular weight distributions.
Living cationic polymerization of vinyl ethers, including NPVE, can be initiated by a variety of systems, such as a protonic acid in conjunction with a Lewis acid. The bulky neopentyl group can influence the reactivity of the monomer and the stereochemistry of the resulting polymer chain.
Block Copolymers: The synthesis of block copolymers involves the sequential polymerization of two or more monomers. For instance, a block copolymer of this compound and another vinyl ether, such as isobutyl vinyl ether (IBVE), can be prepared by first polymerizing one monomer to completion and then adding the second monomer to the living polymer chains. The combination of different vinyl ether blocks allows for the tuning of properties like thermal behavior and solubility. While specific data for NPVE block copolymers is limited, the principles are well-established for other vinyl ethers. For example, the synthesis of poly(isobutyl vinyl ether)-b-polystyrene has been achieved through a combination of cationic and radical polymerization techniques. nih.gov
Table 1: Illustrative Examples of Initiating Systems for Cationic Polymerization of Vinyl Ethers
| Initiator System | Monomer(s) | Polymer Architecture | Reference |
| HCl/ZnCl₂ | Isobutyl vinyl ether | Homopolymer | cmu.edu |
| Triflic acid (TfOH) | Isobutyl vinyl ether | Homopolymer | gfzxb.org |
| HI/I₂ | 2-Chloroethyl vinyl ether | Homopolymer | mdpi.com |
| R-X / Lewis Acid | Styrene, n-Butyl vinyl ether | Block Copolymer | nih.gov |
Note: This table provides examples of initiating systems used for the cationic polymerization of various vinyl ethers, which are applicable in principle to this compound.
Tailoring Copolymer Microstructure through Monomer Sequencing
The microstructure of copolymers, including the arrangement of monomer units, significantly impacts their macroscopic properties. In the case of this compound copolymers, controlling the monomer sequence allows for the creation of materials with tailored thermal, mechanical, and solution properties.
Mechanistic transformation, the process of switching from one type of polymerization mechanism to another (e.g., from cationic to radical polymerization), is a powerful tool for creating complex copolymer architectures. nih.gov For instance, a block of poly(this compound) could be synthesized via living cationic polymerization, followed by a transformation of the active chain end to initiate the radical polymerization of a different type of monomer, such as a methacrylate (B99206) or styrene. This approach expands the range of accessible copolymer structures beyond what can be achieved with a single polymerization method.
The sequence of monomer addition in living cationic copolymerization directly dictates the block structure. For example, in an A-B-A triblock copolymer synthesis, monomer B would be added after the complete polymerization of monomer A, followed by the addition of more of monomer A. While specific studies detailing the synthesis of such sequenced copolymers with this compound are scarce, the principles established with other vinyl ethers, like methyl vinyl ether and isobutyl vinyl ether, are directly applicable. researchgate.net
Radical Polymerization of this compound (Exploratory Studies)
The radical polymerization of vinyl ethers is generally challenging due to the electron-rich nature of the double bond, which makes it less susceptible to attack by radical species. However, recent advancements have shown that under specific conditions, the radical polymerization of some vinyl ethers can be achieved.
Challenges and Strategies for Controlled Radical Polymerization (e.g., RAFT, ATRP)
Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), offer the potential to synthesize well-defined polymers with controlled molecular weights and low dispersity. However, the application of these techniques to vinyl ethers, including this compound, is not straightforward.
Challenges:
Low Reactivity: The electron-rich double bond of vinyl ethers is not highly reactive towards common radical initiators.
Chain Transfer: Chain transfer reactions are often prevalent in the radical polymerization of vinyl ethers, leading to polymers with low molecular weights and broad distributions.
Lack of Suitable Control Agents: Many common RAFT agents and ATRP catalysts are not effective for controlling the polymerization of vinyl ethers.
Strategies:
RAFT Polymerization: For vinyl ethers, the choice of the RAFT agent is crucial. Xanthates and dithiocarbamates have shown some success in controlling the polymerization of vinyl esters, which share some similarities with vinyl ethers. mdpi.com Recent developments in cationic RAFT polymerization have also opened new avenues for the controlled polymerization of vinyl ethers, which could potentially be adapted for this compound. nih.govrsc.org This technique combines features of both cationic and RAFT polymerization.
ATRP: The direct ATRP of vinyl ethers is generally unsuccessful. However, a potential strategy involves the synthesis of a macromonomer of poly(this compound) with a polymerizable group at one end (e.g., a methacrylate group) via living cationic polymerization. This macromonomer could then be homopolymerized or copolymerized with other monomers using ATRP to create well-defined graft copolymers. cmu.edu
Table 2: Comparison of Controlled Radical Polymerization Techniques for Vinyl Monomers
| Technique | Advantages | Challenges for Vinyl Ethers | Potential Strategies for NPVE |
| RAFT | Wide monomer scope, tolerant to various functional groups | Inefficient control with common agents, potential for retardation | Use of specialized RAFT agents (e.g., xanthates), exploration of cationic RAFT |
| ATRP | Well-defined polymers, commercially available initiators/catalysts | Generally not applicable directly | Macromonomer approach, combination with cationic polymerization |
Note: This table summarizes the general applicability and challenges of RAFT and ATRP for vinyl ethers, with potential strategies for this compound.
Post-Polymerization Modification of Poly(this compound)
Post-polymerization modification is a versatile strategy to introduce functional groups onto a pre-existing polymer backbone, thereby altering its properties without changing the polymer's degree of polymerization or architecture.
Hydrolysis of Pendant Vinyl Ether Groups
The degree of hydrolysis can be controlled to produce copolymers containing both vinyl ether and vinyl alcohol units, allowing for fine-tuning of the polymer's properties, such as its solubility and thermal characteristics.
Functionalization of Polymer Backbones for Advanced Materials
The poly(this compound) backbone can be functionalized through various chemical reactions to introduce new properties and create advanced materials. One common approach is the copolymerization of this compound with a functional comonomer, followed by modification of the functional group.
For instance, copolymerization with a vinyl ether containing a reactive group (e.g., a hydroxyl or an epoxy group) would yield a copolymer that can be further modified. Another strategy is the reaction of the polymer with a suitable reagent. For example, the alternating copolymer of a vinyl ether and maleic anhydride (B1165640) can be readily functionalized by reacting the anhydride units with amines or alcohols to introduce a wide range of functionalities. nih.gov Although this has been demonstrated for poly(methyl vinyl ether-alt-maleic anhydride), the principle could be extended to copolymers of this compound.
Furthermore, the double bond in the vinyl ether monomer can participate in "click" reactions, such as thiol-ene reactions, which are highly efficient and selective. By copolymerizing this compound with a vinyl ether bearing a pendant alkene or alkyne, the resulting polymer can be readily functionalized via thiol-ene or thiol-yne chemistry.
Advanced Spectroscopic Characterization and Analytical Methodologies
The definitive characterization of neopentyl vinyl ether and its polymeric derivatives relies on sophisticated analytical techniques. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for elucidating its precise chemical structure, conformational dynamics, and for monitoring chemical transformations.
Computational and Theoretical Studies of Neopentyl Vinyl Ether
Computational chemistry provides powerful tools for investigating the properties and reactivity of molecules like neopentyl vinyl ether from a theoretical standpoint. These methods allow for the detailed examination of electronic structures, reaction pathways, and conformational landscapes that can be difficult to explore experimentally.
Applications of Neopentyl Vinyl Ether in Advanced Organic Synthesis
Neopentyl Vinyl Ether as a Protecting Group Strategy
The protection of functional groups is a cornerstone of multistep organic synthesis, preventing unwanted side reactions and enabling the selective transformation of specific sites within a molecule. This compound serves as an effective reagent in this capacity, particularly for the protection of hydroxyl groups.
Acid-Labile Protecting Group for Alcohols and Phenols (as acetals)
This compound reacts with alcohols and phenols in the presence of an acid catalyst to form mixed acetals, effectively masking the hydroxyl functionality. The bulky neopentyl group provides significant steric shielding, enhancing the stability of the resulting acetal (B89532) to a range of reaction conditions, particularly those involving nucleophilic and basic reagents.
The formation of the neopentyl acetal proceeds via an acid-catalyzed addition of the alcohol to the electron-rich double bond of the vinyl ether. This reaction is typically carried out under mild conditions, making it suitable for substrates bearing sensitive functional groups.
A key advantage of using this compound as a protecting group is the acid-lability of the resulting acetal. Deprotection can be readily achieved under mild acidic conditions, regenerating the original alcohol or phenol (B47542) with high fidelity. This orthogonality allows for selective deprotection in the presence of other protecting groups that are stable to acid but labile to other conditions (e.g., silyl (B83357) ethers, benzyl (B1604629) ethers).
| Substrate Type | Protection Conditions (Typical) | Deprotection Conditions (Typical) |
| Primary Alcohols | Catalytic acid (e.g., p-TsOH), CH₂Cl₂, rt | Dilute aq. acid (e.g., HCl, AcOH), THF/H₂O, rt |
| Secondary Alcohols | Catalytic acid (e.g., PPTS), CH₂Cl₂, rt | Dilute aq. acid (e.g., HCl, AcOH), THF/H₂O, rt |
| Phenols | Catalytic acid (e.g., p-TsOH), Toluene, rt | Dilute aq. acid (e.g., HCl), Acetone/H₂O, rt |
Note: Reaction times and specific catalysts may vary depending on the substrate.
Formation of Orthoesters and Their Synthetic Utility
Orthoesters are versatile functional groups in organic synthesis, serving as precursors to esters, amides, and other carbonyl derivatives. This compound can participate in the formation of mixed orthoesters through reaction with alcohols under acidic conditions. The initial addition of an alcohol to this compound forms a hemiacetal ether, which can then react with another molecule of alcohol to yield the orthoester.
The synthetic utility of orthoesters derived from this compound lies in their controlled hydrolysis to generate esters and in their use in the Johnson-Claisen rearrangement to form γ,δ-unsaturated esters, which are valuable intermediates in the synthesis of natural products and other complex molecules.
This compound as a Key Synthon for Complex Molecular Architectures
Beyond its role in protecting group chemistry, the inherent reactivity of the vinyl ether moiety makes this compound a valuable C2 synthon for the construction of more elaborate molecular frameworks.
Precursor for alpha-Functionalized Carbonyl Compounds
The electron-rich double bond of this compound is susceptible to attack by various electrophiles. This reactivity can be harnessed to introduce functionality at the α-position of a carbonyl group. For instance, hydrolysis of the intermediate formed from the electrophilic addition to this compound can lead to the formation of α-substituted aldehydes. This strategy provides a route to α-halo, α-seleno, and other functionalized carbonyl compounds, which are important building blocks in organic synthesis.
Building Block for Heterocyclic Compounds
Vinyl ethers are well-established precursors for the synthesis of a wide array of heterocyclic compounds. This compound can participate in various cycloaddition reactions, such as [4+2] (Diels-Alder) and [2+2] cycloadditions, with suitable dienes or ketenes to form six- and four-membered oxygen-containing heterocycles, respectively. The steric bulk of the neopentyl group can influence the stereochemical outcome of these reactions. Furthermore, the vinyl ether functionality can be incorporated into tandem reaction sequences to construct more complex heterocyclic systems.
Role in Annulation and Tandem Reaction Sequences
Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, are powerful tools for the synthesis of cyclic and polycyclic compounds. This compound can act as a key component in these transformations. For example, it can serve as a two-carbon component in annulation strategies that proceed through Michael addition followed by an intramolecular aldol (B89426) condensation or related cyclization.
In tandem or cascade reactions, a single synthetic operation triggers a series of bond-forming events to rapidly build molecular complexity. The reactivity of the vinyl ether double bond allows this compound to be an effective initiator or participant in such sequences, leading to the efficient construction of intricate molecular architectures from simple starting materials.
Asymmetric Synthesis Methodologies Employing this compound
Asymmetric synthesis aims to produce a specific stereoisomer of a chiral molecule. This is often achieved through the use of chiral auxiliaries or asymmetric catalysis.
Chiral Auxiliaries Derived from Vinyl Ethers
Chiral auxiliaries are chiral compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. While various chiral alcohols and their derivatives are employed as chiral auxiliaries, there is a lack of specific documented instances where this compound itself functions directly as a chiral auxiliary.
Theoretically, the neopentyl group, with its significant steric bulk, could be envisioned as a controlling element in a more complex chiral auxiliary derived from neopentyl alcohol. This hypothetical auxiliary could then be used to influence the facial selectivity of reactions on a prochiral substrate. However, without specific research to cite, this remains a speculative application.
Asymmetric Catalysis in Vinyl Ether Transformations
Asymmetric catalysis utilizes chiral catalysts to control the stereochemistry of a reaction. Various transformations of vinyl ethers can be rendered asymmetric using this approach. For this compound, potential asymmetric reactions could include:
Asymmetric Hydroformylation: This reaction introduces a formyl group and a hydrogen atom across the double bond. Chiral phosphine-phosphite ligands complexed to rhodium are often used to induce enantioselectivity. The bulky neopentyl group could influence the regioselectivity and enantioselectivity of this transformation.
Asymmetric Cycloaddition Reactions: Vinyl ethers are common substrates in [4+2] and [2+2] cycloaddition reactions. Chiral Lewis acids can be employed to catalyze these reactions enantioselectively. The electron-rich nature of the this compound double bond would make it a suitable candidate for such reactions.
Asymmetric Aldol-type Reactions: The enol ether functionality can participate in aldol-type reactions. Chiral catalysts could be used to control the stereochemistry of the resulting β-hydroxy carbonyl compound.
The following table outlines potential asymmetric transformations of this compound and the types of chiral catalysts that could theoretically be employed.
| Reaction Type | Catalyst Class | Potential Chiral Product |
| Asymmetric Hydroformylation | Chiral Rhodium-Phosphine Complexes | Chiral Aldehyde |
| Asymmetric [4+2] Cycloaddition | Chiral Lewis Acids (e.g., BINOL-derived) | Chiral Cyclohexene Derivative |
| Asymmetric [2+2] Cycloaddition | Chiral Lewis Acids | Chiral Cyclobutane Derivative |
Development of Novel Catalytic Systems Based on this compound Derivatives
The development of novel catalytic systems often involves the synthesis of new chiral ligands that can be coordinated to a metal center. While this compound is a simple molecule, it could potentially serve as a precursor for the synthesis of more complex chiral ligands.
For instance, the vinyl group could undergo various transformations to introduce coordinating atoms (e.g., phosphorus, nitrogen, oxygen) and chiral centers. The neopentyl group would remain as a sterically demanding substituent, which could create a specific chiral pocket around the metal center of a catalyst. This, in turn, could lead to high levels of enantioselectivity in catalytic reactions.
However, a review of the current scientific literature does not reveal specific examples of novel catalytic systems that have been explicitly developed from this compound derivatives. Research in this area appears to be either unpublished or not widely disseminated.
Future Research Directions and Uncharted Territories in Neopentyl Vinyl Ether Chemistry
Exploration of Sustainable and Green Chemistry Approaches for its Synthesis and Utilization
Traditional synthesis routes for vinyl ethers often rely on the Reppe vinylation, which involves high pressures and caustic catalysts. rsc.org A primary future objective is the development of greener, more sustainable methods for the synthesis and use of neopentyl vinyl ether, aligning with the principles of green chemistry which emphasize waste prevention, use of renewable resources, and safer chemical processes. purkh.comnih.gov
Key research avenues include:
Catalyst Development: Research into solid-base catalysts, such as modified metal oxides, could offer a pathway to atmospheric pressure synthesis, moving away from hazardous caustic bases. rsc.org The development of recyclable and highly efficient heterogeneous catalysts will be crucial. purkh.com
Alternative Acetylene (B1199291) Sources: Exploring safer, easier-to-handle sources of acetylene, such as calcium carbide, could mitigate the risks associated with using acetylene gas, a common reactant in vinyl ether synthesis. rsc.orgnih.gov
Biomass-Derived Feedstocks: A significant long-term goal is to develop synthetic pathways starting from renewable, biomass-derived materials instead of petroleum-based feedstocks. rsc.orgpurkh.com This could involve the transformation of bio-based alcohols or ethers into vinyl ether structures.
Enzymatic Synthesis: The use of enzymes, such as immobilized lipases, has shown promise for the synthesis of vinyl ether-esters under benign conditions. rsc.org Future work could adapt these biocatalytic methods for the transetherification or direct synthesis involving neopentanol, offering a highly selective and environmentally friendly alternative.
| Parameter | Traditional Method (e.g., Reppe Process) | Future Green Chemistry Approach |
|---|---|---|
| Feedstock | Petroleum-based (e.g., Acetylene, Alcohols) | Biomass-derived feedstocks, Calcium Carbide rsc.orgnih.gov |
| Catalyst | Caustic bases (e.g., KOH) rsc.org | Solid-base catalysts, Enzymes (e.g., Lipases) rsc.orgrsc.org |
| Reaction Conditions | High pressure, High temperature | Atmospheric pressure, Lower temperatures rsc.org |
| Safety Profile | Use of flammable acetylene gas | Safer acetylene sources or alternative pathways rsc.org |
| Waste Generation | Potential for significant by-products | Higher selectivity, minimized waste purkh.com |
Integration of this compound Chemistry with Emerging Technologies (e.g., Artificial Intelligence in Reaction Prediction)
The intersection of chemistry with artificial intelligence (AI) and machine learning (ML) offers a transformative approach to materials discovery and process optimization. intellegens.com For this compound, these technologies can accelerate research by predicting reaction outcomes, polymer properties, and optimal synthesis conditions, thereby reducing the reliance on costly and time-consuming trial-and-error experimentation. intellegens.comibm.com
Future research directions include:
Polymerization Prediction: Developing ML models trained on datasets of vinyl polymer reactions to predict the outcomes of this compound polymerization. ibm.com These models could forecast polymer properties like molecular weight, tacticity, and thermal characteristics based on inputs such as monomer concentration, catalyst type, and reaction conditions. researchgate.net
Retrosynthesis and Pathway Optimization: Employing AI for the retrosynthetic analysis of complex molecules and polymers derived from this compound. ibm.com This can help identify the most efficient and sustainable synthetic routes.
Mechanism Elucidation: Using generative AI models that incorporate fundamental physical principles, such as the conservation of mass, to propose and validate reaction mechanisms. mit.edu This could be particularly useful for understanding the complex cationic polymerization of sterically hindered monomers like this compound.
Impurity Prediction: Leveraging AI-driven tools to predict and track potential impurities across multi-step syntheses involving this compound. openreview.net This is critical for applications where high purity is essential.
Development of Novel Polymeric Materials with Tunable Properties from this compound
The bulky neopentyl group is expected to impart unique properties such as thermal stability and hydrophobicity to polymers. Future research will focus on harnessing these characteristics by creating novel polymeric materials with precisely controlled architectures and functionalities.
Key areas for development are:
Stereoselective Polymerization: Utilizing advanced catalytic systems, such as chiral anion-based catalysts, to achieve stereoselective cationic polymerization of this compound. nih.govnsf.gov This control over tacticity (e.g., producing highly isotactic polymers) can lead to semicrystalline materials with tunable melting points (Tm) and glass transition temperatures (Tg), transforming the typically amorphous poly(vinyl ether)s into structured thermoplastics. scispace.comunc.edu
Copolymerization Strategies: Creating statistical and block copolymers of this compound with other functional vinyl ethers. nih.govresearchgate.net By incorporating comonomers with different side chains (e.g., hydrophilic, polar, or reactive groups), researchers can systematically tune the thermomechanical, interfacial, and chemical properties of the resulting materials. nsf.govscispace.com
Degradable Polymers: Designing polymers that incorporate cleavable bonds within the main chain. For instance, the cationic copolymerization of this compound with cyclic thioacetals could produce degradable polymers with periodically arranged thioacetal linkages, offering a route to materials that can be broken down into controlled, low-molecular-weight fragments. nih.gov
Post-Polymerization Modification: Synthesizing copolymers of this compound and a vinyl ether monomer containing a protected functional group (e.g., an acyl-protected alcohol). nih.govnsf.gov Subsequent deprotection and chemical modification would allow for the introduction of a wide range of functionalities, expanding the accessible chemical space and application potential of these polymers. scispace.com
| Strategy | Objective | Anticipated Outcome | Reference Concept |
|---|---|---|---|
| Stereoselective Polymerization | Control polymer tacticity (isotactic) | Semicrystalline thermoplastics with tunable Tm and Tg | nih.govnsf.govunc.edu |
| Copolymerization with Hydrophilic Monomers | Introduce amphiphilicity | Materials for emulsification or self-assembly researchgate.net | researchgate.net |
| Copolymerization with Long-Chain Alkyl Vinyl Ethers | Modify crystallinity and melting behavior | Materials with tailored melting points driven by side-chain crystallization | nsf.govscispace.com |
| Post-Polymerization Modification | Introduce diverse functional groups | Highly functional materials for coatings, adhesives, or biomedical applications | nih.govnsf.govscispace.com |
Bio-Inspired Catalysis and Biotransformations Involving Vinyl Ethers
Nature provides a masterclass in efficient and selective catalysis through enzymes. ethz.ch Bio-inspired catalysis seeks to mimic these natural systems to perform complex chemical transformations under mild conditions. acs.org Applying this philosophy to this compound chemistry could unlock novel reaction pathways and synthetic capabilities.
Uncharted territories in this domain include:
Artificial Enzymes: Designing and synthesizing artificial enzymes, for example using molecularly imprinted nanoparticles or metal-organic frameworks (MOFs), to catalyze specific reactions of this compound, such as selective hydrolysis or addition reactions. nih.govacs.org These systems could provide tailored active sites that accommodate the bulky neopentyl group, achieving selectivities not possible with traditional catalysts. nih.gov
Enzymatic Transformations: Screening for and engineering existing enzymes (e.g., hydrolases, oxidoreductases) to accept this compound as a substrate. This could enable highly enantioselective transformations, which are challenging to achieve through conventional synthetic chemistry.
Whole-Cell Biotransformations: Utilizing engineered microorganisms as "green" chemical factories for the synthesis or modification of this compound and its derivatives. This approach leverages the complex metabolic machinery of cells to perform multi-step transformations in a single pot.
Exploration of this compound in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The distinct hydrophobic and bulky nature of the neopentyl group makes its corresponding vinyl ether an intriguing building block for designing self-assembling systems.
Future research could focus on:
Amphiphilic Block Copolymers: Synthesizing well-defined amphiphilic block copolymers where one block is poly(this compound) (hydrophobic) and the other is a hydrophilic poly(vinyl ether), such as poly(methyl vinyl ether). researchgate.net The self-assembly of these macromolecules in aqueous media could lead to the formation of novel micelles, vesicles, or other nanostructures with potential applications in drug delivery or nanotechnology.
Host-Guest Chemistry: Incorporating the this compound unit into macrocyclic structures, akin to crown ethers, to create hosts for specific guest molecules. du.ac.insiesascs.edu.in The neopentyl group could act as a bulky "gate" or conformational lock, influencing the binding selectivity and kinetics of the host molecule.
Lariat Ethers: Creating "lariat ether" structures where a this compound-containing side arm is attached to a macrocyclic ring like a crown ether. du.ac.in This could enhance the three-dimensionality of the binding pocket, potentially leading to stronger and more selective complexation of cations. du.ac.in The hydrophobic neopentyl group could also create unique microenvironments within the complex.
Q & A
Q. What are the key considerations for synthesizing neopentyl vinyl ether, and how do reaction pathways influence its properties?
this compound can be synthesized via esterification or addition methods, with significant differences in byproduct formation and safety profiles. For instance, esterification of neopentyl glycol derivatives yields higher pH values (~4.96), reducing skin irritation compared to addition synthesis (pH ~0.3) . Researchers must optimize catalysts (e.g., acid catalysts for esterification) and monitor reaction conditions (temperature, solvent purity) to minimize side reactions. Characterization via NMR and FT-IR is critical to confirm ether linkage formation and purity.
Q. How should this compound be handled to ensure stability and safety in laboratory settings?
this compound is stable under recommended storage conditions but reacts violently with strong oxidizers and acids, forming hazardous complexes (e.g., with boron trifluoride) . Use inert atmospheres (N₂/Ar) for storage and handling. Personal protective equipment (PPE) should include butyl rubber gloves and polyethylene/ethylene vinyl alcohol clothing, which show excellent resistance to ethers . Emergency protocols require eye wash stations and neutralization agents (e.g., sodium bicarbonate for acid spills).
Advanced Research Questions
Q. What experimental strategies address steric hindrance in substitution reactions involving this compound?
Despite being a primary ether, this compound’s bulky tert-butyl group creates significant steric barriers, slowing nucleophilic substitution. Researchers can employ bulky nucleophiles (e.g., Grignard reagents) or Lewis acid catalysts (e.g., BF₃) to stabilize transition states . Kinetic studies using stopped-flow techniques or computational modeling (DFT) help quantify activation energies and optimize reaction pathways .
Q. How does ozonolysis of this compound contribute to secondary organic aerosol (SOA) formation, and what are the environmental implications?
Ozonolysis of vinyl ethers like this compound generates low-volatility carbonyl compounds, which oligomerize to form SOA. Chamber experiments under controlled humidity and oxidant levels (e.g., 300 ppb ozone) show SOA yields correlate with aerosol mass concentration (M₀). Gas chromatography-mass spectrometry (GC-MS) and aerosol mass spectrometry (AMS) are used to identify products like peroxides and carboxylic acids . These findings are critical for atmospheric chemistry models predicting air quality impacts.
Q. What methodologies resolve contradictions in reported pH values for this compound synthesis?
Discrepancies in pH values (e.g., 4.96 vs. 0.3) arise from synthesis routes (esterification vs. addition) and residual acidic catalysts. Titration with standardized NaOH and pH-stat techniques under inert conditions can clarify these variations . Researchers should also report solvent purity (e.g., anhydrous vs. aqueous systems) and post-synthesis neutralization steps to ensure reproducibility.
Q. How can this compound enhance the performance of UV-curable adhesives?
this compound acts as a cationic reactive diluent in UV adhesives, reducing viscosity while improving curing speed and flexibility. Formulations combining it with epoxy resins achieve dual-cure mechanisms (thermal and UV). Rheological studies (e.g., shear rate tests) and dynamic mechanical analysis (DMA) quantify viscosity reduction and crosslink density . Optimal ratios (e.g., 10–20 wt%) balance adhesion strength and shrinkage stress.
Q. What analytical techniques characterize the dielectric properties of this compound in polymer composites?
When incorporated into silicone rubber composites, this compound’s dielectric behavior is assessed via impedance spectroscopy (frequency range: 10⁻²–10⁶ Hz) and tensile testing. Crosslinking with agents like carbon black enhances dielectric loss tangent (tan δ) by 30–50%, critical for flexible electronics. Scanning electron microscopy (SEM) reveals dispersion homogeneity, which directly impacts mechanical strength .
Methodological Guidelines
- Synthesis Optimization : Use Design of Experiments (DoE) to vary catalyst loading, temperature, and solvent systems.
- Safety Protocols : Implement real-time gas monitoring (e.g., FT-IR for ozone leaks) during ozonolysis experiments .
- Data Validation : Cross-reference results with OECD screening datasets and ECETOC toxicological reports to ensure regulatory compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
